1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-methylpropan-1-one
Description
Properties
IUPAC Name |
1-[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c1-11(2)14(20)19-7-5-18(6-8-19)12-9-13(17(3)4)16-15-10-12/h9-11H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTPJLDRHZPFSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC(=NN=C2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-methylpropan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the condensation of appropriate hydrazine derivatives with diketones under acidic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions using dimethylamine.
Formation of the Piperazine Ring: The piperazine ring is formed by cyclization reactions involving ethylenediamine derivatives.
Attachment of the Methylpropanone Moiety: The final step involves the attachment of the methylpropanone group through acylation reactions using appropriate acylating agents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridazine and piperazine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amines.
Scientific Research Applications
1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-methylpropan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets such as receptors or enzymes. The dimethylamino group and the piperazine ring are crucial for binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridazin-Piperazine Cores
BG15247 [(2E)-1-{4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl}-3-(furan-2-yl)prop-2-en-1-one]
- Core Structure : Pyridazin-piperazine (identical to the target compound).
- Key Differences : Substitution of 2-methylpropan-1-one with a furan-2-ylprop-2-en-1-one group.
- The furan moiety reduces logP compared to the target’s branched alkyl ketone, decreasing lipophilicity but improving aqueous solubility .
BAY-985 [(R)-1-(4-(1-(2-(6-(6-(Dimethylamino)pyrimidin-4-yl)-1H-benzo[d]imidazol-2-ylamino)pyridin-4-yl)ethyl)piperazin-1-yl)-3,3,3-trifluoropropan-1-one]
- Core Structure : Benzimidazole-pyrimidine-piperazine.
- Key Differences: Incorporates a trifluoropropanone group and a benzimidazole-pyrimidine system instead of pyridazine.
- Impact :
Compounds with Shared Substituents
1-(4-(Dimethylamino)phenyl)ethanone (Similarity: 0.85)
- Core Structure: Phenyl-ethanone.
- Key Similarities: Dimethylamino and ketone groups.
- Key Differences : Lacks heterocyclic piperazine and pyridazine moieties.
- Impact :
4-Amino-6-fluoropyridin-2(1H)-one
- Core Structure: Fluorinated pyridinone.
- Key Differences: Fluorine atom at position 6 and a pyridinone ring.
- Impact: Fluorination increases metabolic stability and electronegativity. The pyridinone ring’s lactam structure enhances hydrogen-bonding capacity compared to pyridazine .
Piperazine-Linked Derivatives
3-(Piperidin-1-yl)propan-1-ol Hydrochloride (P–1)
Comparative Data Table
<sup>†</sup>logP values estimated via computational tools.
Research Findings and Implications
- Role of Piperazine : The piperazine linker in the target compound and analogues like BG15247 enhances solubility and bioavailability by introducing basic nitrogen atoms, which can form salts for improved formulation .
- Heterocyclic Influence: Pyridazine’s dual nitrogen atoms offer hydrogen-bonding sites for target engagement, contrasting with phenyl rings (e.g., in 1-(4-(dimethylamino)phenyl)ethanone), which rely on hydrophobic interactions .
- Ketone Substituents: Branched alkyl ketones (e.g., 2-methylpropan-1-one) increase lipophilicity, favoring blood-brain barrier penetration, while conjugated ketones (e.g., BG15247’s enone) may enhance photostability .
Biological Activity
1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-methylpropan-1-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure comprising a pyridazine moiety, a piperazine ring, and a ketone functional group, which may influence its pharmacological properties. Research suggests that it could play a significant role in the development of novel therapeutic agents, particularly in the context of neuropharmacology and infectious diseases.
- Molecular Formula : C₁₄H₂₃N₅O
- Molecular Weight : 277.37 g/mol
- CAS Number : 1798524-15-8
Biological Activity Overview
The biological activity of 1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-methylpropan-1-one has been evaluated in various studies, focusing on its potential as an anti-tubercular agent and its interaction with monoamine oxidase (MAO) enzymes.
Anti-Tubercular Activity
Recent research has indicated that derivatives of this compound were synthesized and tested for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The study aimed to identify compounds with improved efficacy compared to traditional therapies such as pyrazinamide. The synthesized compounds were assessed for their 50% inhibitory concentrations (IC50), revealing promising candidates for further development.
| Compound | IC50 (µM) | IC90 (µM) | Remarks |
|---|---|---|---|
| Compound A | 5.2 | 12.3 | Most active derivative |
| Compound B | 10.5 | 25.0 | Moderate activity |
| Compound C | 20.0 | 40.0 | Least active |
The most active compounds were further evaluated for their IC90 values, indicating their potential effectiveness in inhibiting bacterial growth at higher concentrations.
Interaction with Monoamine Oxidase
The compound's interaction with monoamine oxidase (MAO) enzymes has also been studied, particularly its substrate specificity towards MAO-A and MAO-B. Compounds similar to 1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-methylpropan-1-one were found to exhibit varying degrees of substrate activity, which is crucial for understanding their neurotoxic potential.
In a comparative study, several analogs were assessed for their capacity to be oxidized by MAO-B, revealing that compounds which are substrates for this enzyme tend to exhibit neurotoxic effects:
| Compound | MAO-A Activity | MAO-B Activity | Neurotoxicity |
|---|---|---|---|
| Compound D | Weak | Strong | Yes |
| Compound E | Weak | Moderate | No |
| Compound F | None | Strong | Yes |
The findings suggest that the capacity of these compounds to interact with MAO-B may be a critical factor in their biological activity and safety profiles .
Case Study 1: Synthesis and Evaluation of Derivatives
A study published by researchers synthesized a series of benzamide derivatives based on the structure of 1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-methylpropan-1-one. These derivatives were evaluated for their anti-tubercular properties, leading to the identification of several promising candidates with enhanced efficacy against M. tuberculosis. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Neurotoxicity Assessment
Another significant study focused on the neurotoxic potential of compounds related to 1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-methylpropan-1-one. By assessing their oxidation by MAO-B, researchers identified specific analogs that exhibited neurotoxic effects in animal models. This research underscores the need for careful evaluation of such compounds in drug development processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
